Enhanced Lipophilicity Compared to Non-Fluorinated 2-Phenylphenol
2-(4-Fluoro-3-methylphenyl)phenol exhibits a calculated octanol-water partition coefficient (LogP) of 3.51 , which is significantly higher than that of its non-fluorinated analog, 2-phenylphenol, which has a reported LogP range of 3.06-3.11 [1][2]. This increase of approximately 0.40-0.45 LogP units indicates a substantially more lipophilic character, a direct consequence of the fluorine substitution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.51 |
| Comparator Or Baseline | 2-Phenylphenol: 3.06 - 3.11 |
| Quantified Difference | ΔLogP = +0.40 to +0.45 |
| Conditions | Calculated partition coefficient (octanol/water) based on vendor-provided data [1][2]. |
Why This Matters
Higher lipophilicity directly influences a compound's ability to passively diffuse across cell membranes, a critical parameter for cellular permeability and oral bioavailability in drug discovery programs.
- [1] AromaDb. (2025). 2-Phenylphenol. Database of Plant's Aroma Molecules. Retrieved April 16, 2026. View Source
- [2] Chembase. (n.d.). 2-Phenylphenol. CAS 90-43-7. Retrieved April 16, 2026. View Source
